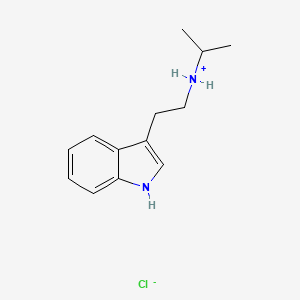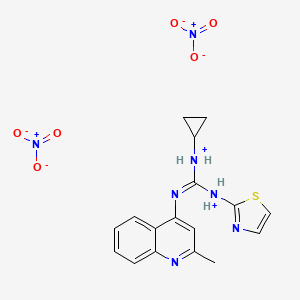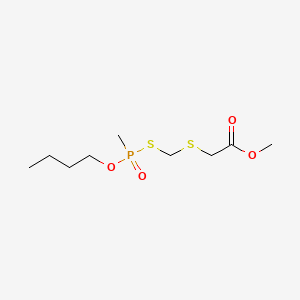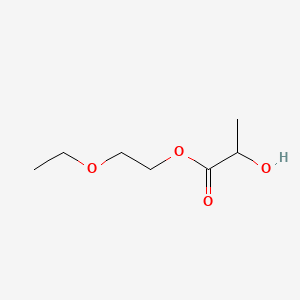
2-Ethoxyethyl lactate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl lactate is an organic compound with the molecular formula C7H14O4. It is an ester formed from the reaction of ethoxyethanol and lactic acid. This compound is a colorless liquid at room temperature and is known for its use as a solvent in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethoxyethyl lactate can be synthesized through the esterification of ethoxyethanol with lactic acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
[ \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{CH}_3\text{CH}(\text{OH})\text{COOH} \rightarrow \text{CH}_3\text{CH}_2\text{OCH}_2\text{CH}_2\text{OCOCH}(\text{OH})\text{CH}_3 + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the product. The reaction conditions are optimized to maintain a balance between reaction rate and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethoxyethyl lactate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back into ethoxyethanol and lactic acid.
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Ethoxyethanol and lactic acid.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-Ethoxyethyl lactate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: Utilized in pharmaceutical formulations as a solvent and excipient.
Industry: Applied in the production of coatings, adhesives, and cleaning agents due to its solvent properties.
Mécanisme D'action
The mechanism of action of 2-ethoxyethyl lactate involves its ability to dissolve various substances, making it an effective solvent. It interacts with molecular targets by breaking intermolecular forces, allowing for the dissolution of solutes. In biological systems, it can facilitate the delivery of active compounds by enhancing their solubility.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethoxyethyl acetate: Similar in structure but differs in the ester group, which is derived from acetic acid instead of lactic acid.
Ethyl lactate: Another ester of lactic acid but with ethanol instead of ethoxyethanol.
Uniqueness
2-Ethoxyethyl lactate is unique due to its specific combination of ethoxyethanol and lactic acid, providing distinct solvent properties that are advantageous in various applications. Its ability to dissolve both polar and non-polar substances makes it versatile compared to other similar compounds.
Propriétés
Numéro CAS |
617-74-3 |
|---|---|
Formule moléculaire |
C7H14O4 |
Poids moléculaire |
162.18 g/mol |
Nom IUPAC |
2-ethoxyethyl 2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O4/c1-3-10-4-5-11-7(9)6(2)8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
WWLJGQOZMKGWOW-UHFFFAOYSA-N |
SMILES canonique |
CCOCCOC(=O)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


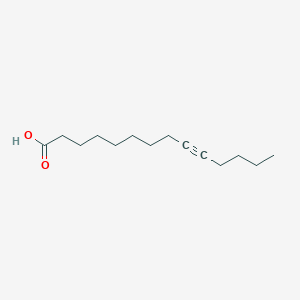
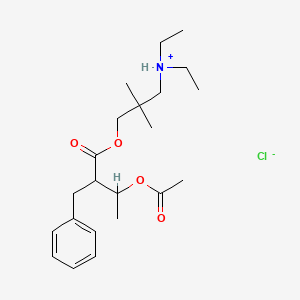



![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)
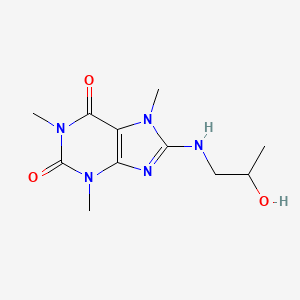

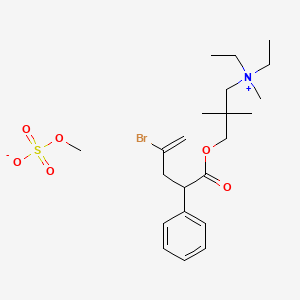
![Ledienosid [German]](/img/structure/B13766944.png)
